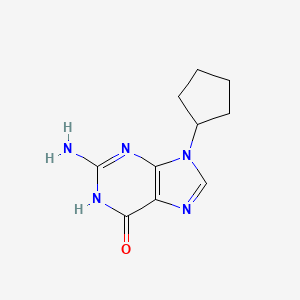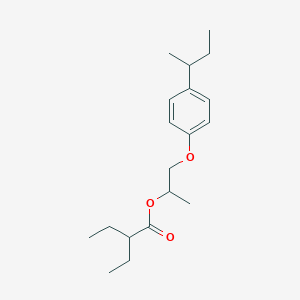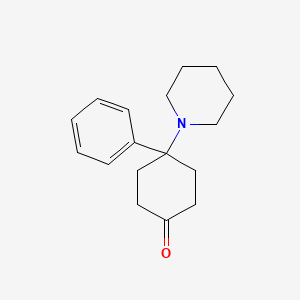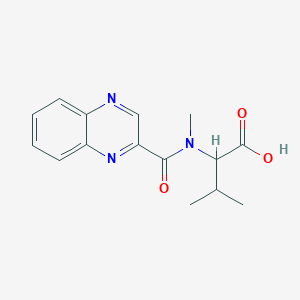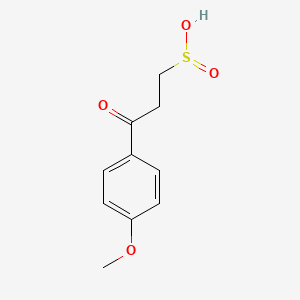
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a propanone sulfinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid typically involves the reaction of 4-methoxybenzaldehyde with a sulfinic acid derivative under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with a sulfinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated methoxyphenyl derivatives.
科学研究应用
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinic acid group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. Additionally, the methoxyphenyl group can interact with aromatic receptors, influencing biological activity. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation pathways .
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the sulfinic acid moiety.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but differs in its aldehyde functional group.
3-(4-Methoxyphenyl)acryloyl derivatives: Similar aromatic structure but different functional groups
Uniqueness
3-(4-Methoxyphenyl)-3-oxopropane-1-sulfinic acid is unique due to the presence of both the methoxyphenyl and sulfinic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research and industrial contexts .
属性
CAS 编号 |
65373-85-5 |
|---|---|
分子式 |
C10H12O4S |
分子量 |
228.27 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C10H12O4S/c1-14-9-4-2-8(3-5-9)10(11)6-7-15(12)13/h2-5H,6-7H2,1H3,(H,12,13) |
InChI 键 |
XFGSFQUTPPESRG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CCS(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


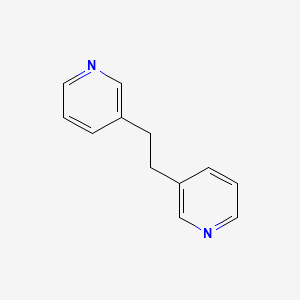
![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)

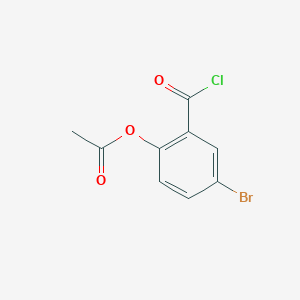
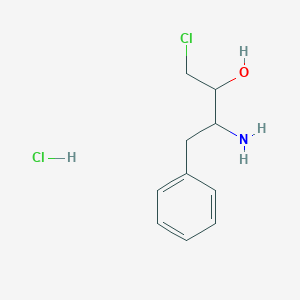
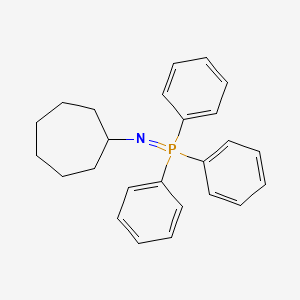
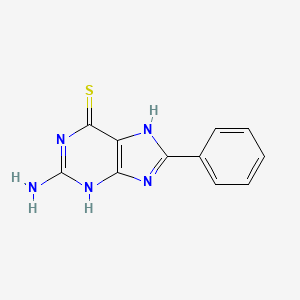
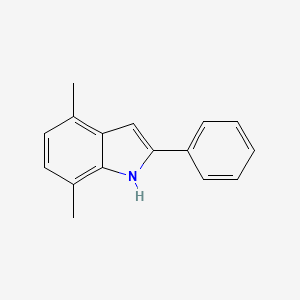
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
